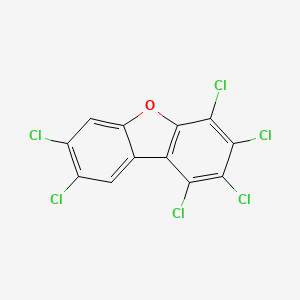

1,2,3,4,7,8-Hexachlorodibenzofuran

Description

Chlorinated dibenzofurans (CDFs) are a family of chemical that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran. The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects. Of these 135 compounds, those that contain chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule are especially harmful. Other than for laboratory use of small amounts of CDFs for research and development purposes, these chemicals are not deliberately produced by industry. Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds. Only a few of the 135 CDF compounds have been produced in large enough quantities so that their properties, such as color, smell, taste, and toxicity could be studied. (L952)

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,7,8-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYBAQIVPKCOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029915 | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70648-26-9 | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70648-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,7,8-Hexachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROBENZOFURAN, 1,2,3,4,7,8- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP4Q20NZGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1,2,3,4,7,8-Hexachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of 1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF). The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Chemical and Physical Properties

This compound is a polychlorinated dibenzofuran (PCDF), a class of persistent organic pollutants. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂Cl₆O | [1] |

| Molecular Weight | 374.86 g/mol | [1] |

| CAS Number | 70648-26-9 | [2] |

| Melting Point | 226 °C | |

| Boiling Point | 510.41 °C (estimated) | |

| Water Solubility | 0.008247 µg/L at 22.5 °C | [3] |

| log Kₒw (Octanol-Water Partition Coefficient) | 6.9 | [4] |

| Vapor Pressure | Data not readily available | |

| Appearance | Solid (at room temperature) | |

| Solubility in Organic Solvents | Slightly soluble in chloroform upon heating; slightly soluble in ethanol.[2] |

Biological Properties and Toxicological Profile

1,2,3,4,7,8-HxCDF is recognized as a dioxin-like compound, exerting its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR).[5] This interaction initiates a cascade of downstream events, leading to the induction of various genes, most notably those encoding for cytochrome P450 enzymes.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The binding of 1,2,3,4,7,8-HxCDF to the cytosolic AhR complex leads to its activation and translocation into the nucleus. Within the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby upregulating their transcription.[5][6] Key target genes include cytochrome P450 1A1 (CYP1A1) and 1A2 (CYP1A2).[6]

Cytochrome P450 Induction

The induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, is a well-documented effect of exposure to 1,2,3,4,7,8-HxCDF.[6] This can lead to altered metabolism of endogenous and exogenous compounds, which is a key aspect of its toxicity.

Experimental Protocols

Standardized methods for determining the physicochemical properties of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines ensure data consistency and reliability across different laboratories.

Determination of Melting Point (OECD Guideline 102)

Several methods are described, including the capillary method, hot-stage microscopy, and differential scanning calorimetry (DSC).[4] The choice of method depends on the physical form of the substance. For a crystalline solid like 1,2,3,4,7,8-HxCDF, the capillary method is commonly used.

Principle of the Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded as the melting range.

Determination of Boiling Point (OECD Guideline 103)

Methods such as ebulliometry, the dynamic method, and differential scanning calorimetry are available.[2][7] Given the high boiling point of 1,2,3,4,7,8-HxCDF, methods suitable for high temperatures and that minimize thermal decomposition are necessary.

Principle of the Dynamic Method: The boiling point is determined by measuring the vapor pressure of the substance at different temperatures. The temperature at which the vapor pressure equals the atmospheric pressure is the boiling point.

Determination of Water Solubility (OECD Guideline 105)

The flask method is suitable for substances with solubilities above 10⁻² g/L, while the column elution method is used for substances with lower solubilities.[8][9] Given the very low water solubility of 1,2,3,4,7,8-HxCDF, the column elution method is appropriate.

Principle of the Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate until the concentration of the substance in the eluate is constant. This concentration is the water solubility.

Determination of Octanol-Water Partition Coefficient (log Kₒw) (OECD Guidelines 107, 117, 123)

The shake-flask method (OECD 107) is suitable for log Kₒw values between -2 and 4.[10] For highly lipophilic compounds like 1,2,3,4,7,8-HxCDF (log Kₒw ≈ 6.9), the HPLC method (OECD 117) or the slow-stirring method (OECD 123) are more appropriate.[11][12]

Principle of the HPLC Method: The retention time of the substance on a reverse-phase HPLC column is measured. The log Kₒw is then determined by comparing this retention time to those of a series of standard substances with known log Kₒw values.[12]

Cytochrome P450 Induction Assay

In vitro assays using primary human hepatocytes or immortalized cell lines like HepaRG are commonly employed to assess the potential of a compound to induce CYP enzymes.

General Experimental Workflow:

-

Cell Culture: Plate and culture hepatocytes.

-

Compound Treatment: Treat the cells with various concentrations of 1,2,3,4,7,8-HxCDF and appropriate positive (e.g., omeprazole for CYP1A2) and negative (vehicle) controls for a specified period (e.g., 24-72 hours).

-

Endpoint Measurement:

-

mRNA Analysis: Harvest cells, extract RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of CYP1A1 and CYP1B1 mRNA.

-

Enzyme Activity Assay: Incubate cells with a specific substrate for the CYP enzyme of interest (e.g., a luminogenic substrate). Measure the product formation to determine enzyme activity.

-

-

Data Analysis: Calculate the fold induction relative to the vehicle control.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. laboratuar.com [laboratuar.com]

- 3. filab.fr [filab.fr]

- 4. laboratuar.com [laboratuar.com]

- 5. This compound | C12H2Cl6O | CID 51130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. oecd.org [oecd.org]

Physicochemical Profile and Toxicological Pathway of 1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF), a persistent environmental pollutant and a member of the polychlorinated dibenzofurans (PCDFs). This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound's properties and its primary mechanism of toxicity through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Core Physicochemical Characteristics

The following table summarizes the key physicochemical properties of 1,2,3,4,7,8-HxCDF. It is important to note that while some data are from direct experimental measurements, others are estimated, reflecting the challenges in studying this specific congener.

| Property | Value | Source (Citation) |

| Molecular Formula | C₁₂H₂Cl₆O | [1] |

| Molecular Weight | 374.86 g/mol | [1][2] |

| CAS Number | 70648-26-9 | [1][3] |

| Melting Point | -93 °C (in Toluene solution) to 226 °C (estimated) | [4] |

| Boiling Point | 110.6 °C (in Toluene solution) to 510.41 °C (estimated) | [4] |

| Water Solubility | 0.008247 µg/L at 22.5 °C | |

| Vapor Pressure | Data for the specific isomer is limited. General methods for PCDFs suggest values are low. | [5] |

| Octanol-Water Partition Coefficient (log Kow) | High, characteristic of hydrophobic compounds. Specific experimental values are scarce. | [6][7][8] |

| Henry's Law Constant (H) | Expected to be low, indicating a tendency to partition to soil and sediment. | [9] |

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of highly hydrophobic and persistent organic pollutants like 1,2,3,4,7,8-HxCDF requires specialized experimental techniques to ensure accuracy and minimize experimental artifacts. The following are detailed methodologies for key experiments, based on established protocols for PCDFs and similar compounds.

Vapor Pressure Determination: Gas Saturation Method

The gas saturation method is a dynamic technique suitable for measuring the low vapor pressures of semi-volatile organic compounds.[10]

Methodology:

-

Sample Preparation: A solid sample of 1,2,3,4,7,8-HxCDF is coated onto a solid support material (e.g., glass beads or chromosorb) and packed into a thermostated column.

-

Saturation: A stream of inert gas (e.g., nitrogen or argon) is passed through the column at a precisely controlled flow rate and temperature. The gas becomes saturated with the vapor of the compound.

-

Trapping: The saturated gas stream is then passed through a sorbent trap (e.g., Tenax® or XAD-2 resin) to capture the vaporized 1,2,3,4,7,8-HxCDF.

-

Quantification: The amount of trapped compound is determined by solvent extraction of the sorbent followed by high-resolution gas chromatography/mass spectrometry (HRGC/MS).[11][12]

-

Calculation: The vapor pressure is calculated from the mass of the collected compound, the volume of the gas passed through the system, and the temperature, using the ideal gas law.

Octanol-Water Partition Coefficient (Kow) Determination: Slow-Stirring Method

For highly hydrophobic compounds, the slow-stirring method is preferred over the traditional shake-flask method to avoid the formation of microemulsions that can lead to inaccurate measurements.[6][13][7][8]

Methodology:

-

System Preparation: A jacketed glass vessel is filled with pre-saturated n-octanol and water. The system is maintained at a constant temperature (e.g., 25 °C).

-

Introduction of Compound: A stock solution of 1,2,3,4,7,8-HxCDF in n-octanol is carefully added to the octanol phase.

-

Equilibration: The two phases are gently stirred at a slow, constant speed for an extended period (days to weeks) to allow the compound to reach equilibrium between the octanol and water phases without forming an emulsion.

-

Sampling: Aliquots of both the n-octanol and water phases are carefully sampled. Due to the very low aqueous concentrations, a large volume of the water phase may be required, which can be processed using solid-phase extraction (SPE) to concentrate the analyte.

-

Quantification: The concentration of 1,2,3,4,7,8-HxCDF in both phases is determined by HRGC/MS.

-

Calculation: The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the water phase.

Henry's Law Constant Determination: Dynamic Headspace (Gas-Stripping) Method

The dynamic headspace or gas-stripping method is a common technique for determining the Henry's Law Constant for compounds with low volatility and low aqueous solubility.[9][14][15]

Methodology:

-

Solution Preparation: An aqueous solution of 1,2,3,4,7,8-HxCDF of known concentration is prepared in a thermostated vessel.

-

Gas Stripping: A stream of inert gas is bubbled through the aqueous solution at a controlled flow rate. The volatile compound partitions from the aqueous phase into the gas phase.

-

Trapping: The gas stream exiting the vessel, now containing the stripped 1,2,3,4,7,8-HxCDF, is passed through a sorbent trap to capture the analyte.

-

Monitoring Aqueous Concentration: The concentration of 1,2,3,4,7,8-HxCDF in the aqueous phase is monitored over time by taking periodic samples.

-

Quantification: The amount of 1,2,3,4,7,8-HxCDF in the sorbent trap and in the aqueous samples is quantified using HRGC/MS.

-

Calculation: The Henry's Law Constant is determined from the rate of decrease of the compound's concentration in the aqueous phase and the gas flow rate.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

1,2,3,4,7,8-HxCDF, like other dioxin-like compounds, exerts its toxic effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[16][17] The following diagram illustrates the canonical AhR signaling pathway.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 1,2,3,4,7,8-HxCDF.

Experimental Workflow for Assessing AhR Activation

The following diagram outlines a typical experimental workflow to assess the activation of the AhR signaling pathway by a compound like 1,2,3,4,7,8-HxCDF.

Caption: Experimental workflow for assessing Aryl Hydrocarbon Receptor (AhR) activation.

References

- 1. This compound | C12H2Cl6O | CID 51130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exposome-Explorer - 1,2,3,4,7,8-HxCDF (Compound) [exposome-explorer.iarc.fr]

- 3. This compound - OEHHA [oehha.ca.gov]

- 4. accustandard.com [accustandard.com]

- 5. researchgate.net [researchgate.net]

- 6. Determining octanol-water partition coefficients for extremely hydrophobic chemicals by combining "slow stirring" and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p2infohouse.org [p2infohouse.org]

- 8. researchgate.net [researchgate.net]

- 9. Henry's law constants for hexachlorobenzene, p,p'-DDE and components of technical chlordane and estimates of gas exchange for Lake Ontario - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aminer.org [aminer.org]

- 11. epa.gov [epa.gov]

- 12. epa.gov [epa.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scholarship.shu.edu [scholarship.shu.edu]

- 16. caymanchem.com [caymanchem.com]

- 17. medchemexpress.com [medchemexpress.com]

Unraveling PCDF 118: A Technical Guide to Synthesis, Discovery, and Biological Activity

An in-depth examination of 2,3,4,7,8-Pentachlorodibenzofuran and its frequent association with PCB 118, this guide serves researchers, scientists, and drug development professionals in understanding their synthesis, discovery, and significant impact on biological systems.

Executive Summary: The term "PCDF 118" presents a point of ambiguity in scientific literature, often arising from a likely typographical confusion with the well-researched polychlorinated biphenyl, PCB 118 (2,3',4,4',5-Pentachlorobiphenyl). However, within the polychlorinated dibenzofuran (PCDF) family, the congener 2,3,4,7,8-Pentachlorodibenzofuran is a prominent and highly toxic compound. This technical guide provides a comprehensive overview of both 2,3,4,7,8-Pentachlorodibenzofuran and PCB 118, detailing their discovery as environmental contaminants, outlining their laboratory synthesis, summarizing their physicochemical and toxicological properties, and elucidating their shared mechanism of action through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Detailed experimental protocols for key analytical and biological assays are also provided to facilitate further research.

Discovery and Synthesis

Neither 2,3,4,7,8-Pentachlorodibenzofuran nor PCB 118 are commercially produced for intentional use. Their discovery stems from their identification as highly toxic and persistent environmental pollutants.

2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) , like other PCDFs, is formed as an unintentional byproduct in various industrial processes. These include the manufacturing of chlorinated chemicals, such as pesticides and polychlorinated biphenyls (PCBs), as well as in combustion processes like waste incineration.[1] It is not manufactured commercially except for research purposes.

PCB 118 (2,3',4,4',5-Pentachlorobiphenyl) belongs to the class of polychlorinated biphenyls, which were widely used in industrial applications such as dielectric fluids in transformers and capacitors before their production was banned in many countries in the 1970s. PCB 118 is a specific congener that is a significant component of these commercial PCB mixtures and is also formed during combustion processes.

Laboratory Synthesis

For research purposes, specific congeners of PCDFs and PCBs are synthesized in controlled laboratory settings. A common method for the synthesis of chlorinated dibenzofurans involves the cyclization of chlorinated biphenylols. For PCBs, the Ullmann reaction, which involves the copper-catalyzed coupling of aryl halides, is a foundational method for creating the biphenyl structure, followed by specific chlorination steps to achieve the desired congener.

Physicochemical and Toxicological Properties

The toxicological potency of dioxin-like compounds, including certain PCDFs and PCBs, is often expressed relative to the most toxic congener, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), using Toxic Equivalency Factors (TEFs).[2]

| Property | 2,3,4,7,8-Pentachlorodibenzofuran | PCB 118 (2,3',4,4',5-Pentachlorobiphenyl) |

| Chemical Formula | C₁₂H₃Cl₅O[3] | C₁₂H₅Cl₅ |

| Molar Mass | 340.42 g/mol [4] | 326.44 g/mol |

| CAS Number | 57117-31-4[3] | 31508-00-6 |

| Melting Point | 195-196 °C[4] | Not available |

| Water Solubility | 2.36 x 10⁻⁴ mg/L at 22.7 °C[4] | Insoluble |

| Log K_ow_ | 6.92[5] | 6.5 - 7.4 |

| WHO-TEF (2005) | 0.3 | 0.00003[6] |

Table 1: Physicochemical and Toxicological Properties

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism through which 2,3,4,7,8-PeCDF and PCB 118 exert their toxic effects is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][7]

Upon entering the cell, these compounds bind to the cytosolic AhR, which is complexed with chaperone proteins. This binding event triggers a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably the cytochrome P450 enzymes CYP1A1 and CYP1A2, which are involved in xenobiotic metabolism. The sustained activation of this pathway disrupts normal cellular processes and leads to a wide range of toxic effects, including immunotoxicity, reproductive and developmental toxicity, and carcinogenicity.[8][9]

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocols

Sample Preparation for Analysis of PCDF and PCB in Biological Tissues

Accurate quantification of 2,3,4,7,8-PeCDF and PCB 118 in biological matrices is critical for exposure assessment. The following protocol outlines a general workflow for their extraction and cleanup.

Workflow for Sample Preparation:

Caption: Generalized workflow for sample preparation.

Methodology:

-

Homogenization: The biological tissue sample is homogenized to ensure uniformity.

-

Internal Standard Spiking: A known amount of a labeled internal standard (e.g., ¹³C₁₂-labeled PCDF/PCB) is added to the sample to correct for analytical variations and losses during sample preparation.

-

Extraction: The lipids and target analytes are extracted from the sample matrix using an organic solvent system. Common techniques include Soxhlet extraction or Accelerated Solvent Extraction (ASE).[10]

-

Lipid Removal: The bulk of the lipids are removed from the extract. This can be achieved through gel permeation chromatography (GPC) or destructive methods like sulfuric acid digestion.

-

Column Chromatography Cleanup: The extract is passed through a series of chromatographic columns (e.g., silica gel, alumina, activated carbon) to remove interfering compounds.[11]

-

Fractionation: Different classes of compounds can be separated based on their polarity.

-

Concentration: The final extract is concentrated to a small volume before analysis.

-

Analysis: The concentrated extract is analyzed by high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) for the sensitive and specific quantification of the target congeners.[12]

Ethoxyresorufin-O-deethylase (EROD) Assay

The EROD assay is a widely used biochemical method to measure the activity of CYP1A1, which is induced by AhR agonists. It serves as a functional measure of AhR activation.[13]

Principle: The assay measures the conversion of the substrate 7-ethoxyresorufin to the highly fluorescent product resorufin by CYP1A1. The rate of resorufin production is proportional to the CYP1A1 enzyme activity.

Protocol:

-

Cell Culture and Treatment: A suitable cell line (e.g., H4IIE rat hepatoma cells) is cultured and then exposed to the test compound (e.g., 2,3,4,7,8-PeCDF or PCB 118) for a specified period (e.g., 24-72 hours) to induce CYP1A1 expression.[14]

-

Cell Lysis or Microsome Preparation: The cells can be lysed to release the enzymes, or microsomes (which are rich in CYP450 enzymes) can be prepared from the treated cells or from liver tissue of exposed animals through differential centrifugation.[15]

-

EROD Reaction: The cell lysate or microsomal fraction is incubated with a reaction mixture containing 7-ethoxyresorufin and a source of reducing equivalents (NADPH).

-

Fluorescence Measurement: The production of resorufin is monitored over time by measuring the increase in fluorescence at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm using a plate reader.[15]

-

Data Analysis: The rate of resorufin formation is calculated and typically normalized to the total protein concentration in the sample. The results are often expressed as pmol of resorufin formed per minute per mg of protein.

AhR Reporter Gene Assay

This cell-based assay provides a quantitative measure of the ability of a compound to activate the AhR signaling pathway.[16][17]

Principle: The assay utilizes a genetically engineered cell line that contains a reporter gene (e.g., luciferase) under the control of a promoter with DREs. When an AhR agonist activates the AhR pathway, the AhR-ARNT complex binds to the DREs and drives the expression of the reporter gene. The amount of reporter protein produced is proportional to the extent of AhR activation.

Protocol:

-

Cell Seeding: The reporter cells are seeded into a multi-well plate and allowed to attach.

-

Compound Treatment: The cells are treated with various concentrations of the test compound. A known AhR agonist (e.g., TCDD) is used as a positive control.

-

Incubation: The plate is incubated for a period sufficient to allow for gene transcription and translation (typically 18-24 hours).

-

Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., untreated cells). Dose-response curves are generated, and EC₅₀ values (the concentration that elicits 50% of the maximal response) are calculated to determine the potency of the compound.

| Assay | EC₅₀ for 2,3,4,7,8-PeCDF |

| CYP1A1 Induction (Primary Human Hepatocytes) | 0.369 nM[18] |

| CYP1A2 Induction (Primary Human Hepatocytes) | 0.329 nM[18] |

| AHH Induction (H-4-II-E Rat Hepatoma Cells) | 0.256 nM[18] |

| EROD Induction (H-4-II-E Rat Hepatoma Cells) | 0.134 nM[18] |

Table 2: Reported EC₅₀ Values for 2,3,4,7,8-Pentachlorodibenzofuran

Conclusion

While the query "PCDF 118" likely refers to PCB 118 due to common nomenclature confusion, the highly toxic PCDF congener 2,3,4,7,8-Pentachlorodibenzofuran is of significant interest to the scientific community. Both compounds, discovered as persistent environmental pollutants, are potent activators of the Aryl Hydrocarbon Receptor signaling pathway, leading to a cascade of downstream gene expression and subsequent toxicity. Understanding their synthesis, properties, and biological mechanisms of action is crucial for risk assessment and the development of potential therapeutic interventions for exposure-related diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate these and other dioxin-like compounds.

References

- 1. Toxicology and carcinogenesis studies of 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) (Cas No. 57117-31-4) in female Harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2,3,4,7,8-Pentachlorodibenzofuran | C12H3Cl5O | CID 42128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cjees.ro [cjees.ro]

- 7. The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. endocrine-abstracts.org [endocrine-abstracts.org]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EROD activity [bio-protocol.org]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. caymanchem.com [caymanchem.com]

In-Depth Toxicological Profile of 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF) is a polychlorinated dibenzofuran (PCDF) congener, a class of persistent environmental pollutants. These compounds are not intentionally produced but are formed as byproducts in various industrial processes, such as waste incineration and the manufacturing of certain chemicals. Due to their lipophilic nature and resistance to metabolic degradation, PCDFs bioaccumulate in the food chain, leading to potential human exposure and health risks. This technical guide provides a comprehensive overview of the toxicological profile of 1,2,3,4,7,8-HxCDF, focusing on its mechanism of action, toxicokinetics, and adverse health effects, with a particular emphasis on quantitative data and experimental methodologies.

Physicochemical Properties

| Property | Value |

| CAS Number | 70648-26-9 |

| Molecular Formula | C₁₂H₂Cl₆O |

| Molecular Weight | 374.86 g/mol |

| Appearance | Crystalline solid |

| Water Solubility | Insoluble |

| LogP (Octanol/Water Partition Coefficient) | ~7.5 |

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of 1,2,3,4,7,8-HxCDF, like other dioxin-like compounds, is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.

Upon entering the cell, 1,2,3,4,7,8-HxCDF binds to the cytosolic AhR, which is complexed with several chaperone proteins, including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.

In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. The induction of these enzymes is a hallmark of exposure to dioxin-like compounds.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for 1,2,3,4,7,8-HxCDF.

Table 1: In Vivo Teratogenicity Data

| Species | Strain | Endpoint | ED₅₀ (µg/kg body weight) | Reference |

| Mouse | C57BL/6N | Hydronephrosis | ~70 | Birnbaum et al., 1987 |

| Mouse | C57BL/6N | Cleft Palate | ~360 | Birnbaum et al., 1987 |

Table 2: In Vitro CYP1A1 Induction Data

| Cell Type | Species | Endpoint | REP (Relative to TCDD) | Reference |

| Peripheral Blood Lymphocytes | Human | CYP1A1 Gene Expression | 1 | van Ede et al., 2014 |

| Splenic Cells | Mouse | Cyp1a1 Gene Expression | 0.09 | van Ede et al., 2014 |

REP: Relative Effect Potency. TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) is the most potent dioxin-like compound and is used as a reference (REP = 1).

Experimental Protocols

In Vivo Teratogenicity Study in Mice (Birnbaum et al., 1987)

Objective: To assess the teratogenic potential of 1,2,3,4,7,8-HxCDF in C57BL/6N mice.

Methodology:

-

Animal Model: Timed-pregnant C57BL/6N mice were used. The day a vaginal plug was observed was designated as gestation day (GD) 0.

-

Test Substance Preparation: 1,2,3,4,7,8-HxCDF was dissolved in corn oil.

-

Dosing: Pregnant mice were administered the test substance or vehicle control (corn oil) by oral gavage on GDs 10 through 13. Doses ranged from 30 to 1000 µg/kg/day.

-

Observation: Animals were observed daily for clinical signs of toxicity.

-

Necropsy: On GD 18, the dams were euthan

An In-depth Technical Guide to the Aryl Hydrocarbon Receptor Binding of 1,2,3,4,7,8-Hexachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) is a polychlorinated dibenzofuran, a class of halogenated aromatic hydrocarbons that are persistent environmental pollutants.[1][2][3] The toxicity of HxCDF and related compounds is primarily mediated through their interaction with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor.[1] This guide provides a comprehensive overview of the binding of 1,2,3,4,7,8-HxCDF to the AHR, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways.

Data Presentation: Quantitative Analysis of 1,2,3,4,7,8-HxCDF and the AHR

| Parameter | Value | Cell/System | Reference |

| Toxic Equivalency Factor (TEF) | 0.1 | World Health Organization (WHO) | |

| Benchmark Response (BMR20TCDD) | 0.115-0.143 nM | Human Peripheral Blood Lymphocytes | [4] |

| Aryl Hydrocarbon Hydroxylase (AHH) Induction | As potent as TCDD | Human Lymphoblastoid Cells |

Table 1: Quantitative Potency of this compound (HxCDF)

*TEF is a measure of the relative toxicity of a dioxin-like compound compared to TCDD, which is assigned a TEF of 1. *BMR20TCDD is the concentration of HxCDF that produces 20% of the maximal response of ethoxyresorufin-O-deethylase (EROD) activity induced by TCDD.[4] *AHH induction is a marker of AHR activation.

Signaling Pathways

The binding of 1,2,3,4,7,8-HxCDF to the AHR initiates a cascade of molecular events, leading to changes in gene expression. The canonical AHR signaling pathway is depicted below.

Canonical AHR Signaling Pathway

Experimental Protocols

The characterization of AHR ligands like 1,2,3,4,7,8-HxCDF relies on a suite of established experimental protocols. Below are detailed methodologies for two key assays.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound for the AHR by measuring its ability to compete with a radiolabeled ligand, typically [³H]TCDD.

Materials:

-

Test compound (1,2,3,4,7,8-HxCDF)

-

Radiolabeled ligand ([³H]TCDD)

-

Cytosolic protein extract containing the AHR

-

Assay buffer (e.g., Tris-based buffer with additives)

-

Hydroxylapatite (HAP) or charcoal-dextran suspension

-

Scintillation vials and cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound and a constant concentration of the radiolabeled ligand in the assay buffer.

-

Incubation: In microcentrifuge tubes, combine the cytosolic extract with either the radiolabeled ligand alone (for total binding) or the radiolabeled ligand and a concentration series of the test compound (for competitive binding). A separate set of tubes containing the radiolabeled ligand and a large excess of unlabeled TCDD is used to determine non-specific binding.

-

Equilibration: Incubate the tubes at a controlled temperature (e.g., 4°C or 20°C) for a sufficient time to reach binding equilibrium (typically 2-18 hours).

-

Separation of Bound and Free Ligand: Add HAP suspension or charcoal-dextran to each tube to adsorb the unbound radioligand. Centrifuge the tubes to pellet the adsorbent.

-

Quantification: Transfer the supernatant containing the receptor-bound radioligand to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

AHR-Dependent Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the AHR and induce the expression of a reporter gene (e.g., luciferase) under the control of AHR-responsive elements.

Materials:

-

A suitable cell line (e.g., HepG2, H4IIE) stably or transiently transfected with an AHR-responsive reporter plasmid.

-

Cell culture medium and supplements.

-

Test compound (1,2,3,4,7,8-HxCDF).

-

Positive control (e.g., TCDD).

-

Cell lysis buffer.

-

Luciferase assay substrate.

-

Luminometer.

Procedure:

-

Cell Culture: Plate the reporter cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the test compound, a positive control, and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for AHR activation and reporter gene expression.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add cell lysis buffer to each well.

-

Luminometry: Transfer the cell lysates to a luminometer plate, add the luciferase assay substrate, and measure the light output.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration) if necessary. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

Reporter Gene Assay Workflow

Conclusion

This compound is a potent activator of the aryl hydrocarbon receptor. While direct binding affinity data remains elusive, its high relative potency, as demonstrated by its toxic equivalency factor and its ability to induce AHR-mediated gene expression at levels comparable to TCDD, underscores its significance as a dioxin-like compound. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of HxCDF and other AHR ligands, which is crucial for understanding their toxicological profiles and for the development of potential AHR-targeted therapeutics.

References

A Technical Guide to 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) and Cytochrome P450 Induction

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) is a polychlorinated dibenzofuran (PCDF), a class of persistent organic pollutants often considered "dioxin-like compounds".[1][2][3] These compounds are byproducts of various industrial processes and are of significant toxicological concern.[1] A primary mechanism of their toxicity involves the induction of cytochrome P450 (CYP) enzymes.[4][5] Understanding the interaction between HxCDF and the CYP system is critical for assessing its toxicological risk and for drug development professionals, as CYP induction can lead to altered drug metabolism, affecting the efficacy and safety of pharmaceuticals.[6][7][8]

This guide provides an in-depth technical overview of the mechanisms by which HxCDF induces CYP enzymes, presents quantitative data on its potency, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

The Core Mechanism: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The induction of CYP enzymes, particularly the CYP1 family, by HxCDF is primarily mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[5][9] The canonical pathway is a well-established model for understanding how xenobiotics like HxCDF alter gene expression.[10][11]

The process begins when HxCDF, a potent ligand, enters the cell and binds to the cytosolic AhR, which is part of a protein complex.[12] This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.[10][13] Inside the nucleus, the AhR complex dimerizes with the AhR Nuclear Translocator (ARNT).[10] This newly formed heterodimer functions as a transcription factor, binding to specific DNA sequences known as Dioxin Response Elements (DREs) located in the promoter regions of target genes.[9][10] This binding initiates the transcription of a battery of genes, most notably those encoding for Phase I metabolizing enzymes like CYP1A1 and CYP1B1, and Phase II enzymes.[14][15] Additionally, the AhR repressor (AhRR) is also an AhR target gene, creating a negative feedback loop that helps regulate the pathway.[2][16]

Quantitative Analysis of HxCDF-Mediated CYP Induction

The potency of HxCDF as a CYP inducer is often compared to the most potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This is quantified using metrics like the Toxicity Equivalence Factor (TEF) and Relative Potency (REP).

| Parameter | Value | Description | Source(s) |

| Toxicity Equivalence Factor (TEF) | 0.1 | A consensus value representing the toxicity of HxCDF relative to TCDD (which has a TEF of 1.0).[17] | [17] |

| CYP1A1 mRNA Induction (REP) | 0.98 | A population-based Relative Potency (REP) value determined in human keratinocytes, which was 9.8-fold higher than its assigned TEF.[18] | [18] |

| EROD Activity | ~20% of TCDD max response | HxCDF activates ethoxyresorufin-O-deethylase (EROD), a marker of CYP1A1 activity, achieving about 20% of the maximum response seen with TCDD.[16] | [16] |

| BMR20TCDD | 0.115 - 0.143 nM | The concentration of HxCDF required to produce a benchmark response of 20% of the TCDD maximum (BMR20) for EROD activity.[16] | [16] |

| Induced Genes | CYP1A1, CYP1B1, AhRR | HxCDF promotes the gene expression of these key AhR targets in human peripheral blood lymphocytes.[2][16] | [2][16] |

Note: The discrepancy between the TEF and the experimentally determined REP for CYP1A1 mRNA induction highlights that congener-specific differences can exist and may not be fully captured by the generalized TEF scheme.[18]

Experimental Protocols and Workflows

Assessing the potential of a compound like HxCDF to induce CYP enzymes involves a series of in vitro experiments. The primary goals are to measure changes in both enzyme activity and mRNA levels to get a comprehensive picture of the induction potential.

Key Experimental Methodologies

4.1.1 Cell Culture and Treatment Cultured human cells are the preferred model for regulatory submissions.[6]

-

Cell Lines: Immortalized human liver cell lines like HepaRG are commonly used as they express a range of CYP enzymes and nuclear receptors at levels comparable to primary human hepatocytes.[15] Primary human hepatocytes are also used but can be more variable.

-

Treatment Protocol: Cells are typically incubated with the test compound (HxCDF) at various concentrations for 24-72 hours. A vehicle control (e.g., DMSO) and a known potent inducer like TCDD or β-naphthoflavone serve as negative and positive controls, respectively.[15][19]

4.1.2 Quantification of CYP mRNA Levels This method measures the transcriptional activation of CYP genes.

-

Method: Quantitative reverse transcriptase polymerase chain reaction (qRT-PCR) is the standard method.[20]

-

Protocol Outline:

-

RNA Isolation: Total RNA is extracted from the treated and control cells.

-

Reverse Transcription: RNA is converted to complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for PCR with primers specific to the target genes (e.g., CYP1A1) and a reference (housekeeping) gene.

-

Analysis: The change in mRNA expression is calculated as "fold induction" relative to the vehicle control after normalization to the reference gene.[20]

-

4.1.3 Measurement of CYP1A1 Enzyme Activity (EROD Assay) The 7-ethoxyresorufin-O-deethylase (EROD) assay is a sensitive and widely used method to specifically measure the catalytic activity of CYP1A1.[21][22]

-

Principle: The assay measures the O-deethylation of the substrate 7-ethoxyresorufin into the highly fluorescent product resorufin by CYP1A1. The rate of resorufin formation is directly proportional to the enzyme's activity.[21]

-

Protocol Outline:

-

Preparation: Cell lysates or microsomal fractions are prepared from treated cells.[23] Microsomes are vesicles of the endoplasmic reticulum where CYP enzymes are concentrated.

-

Reaction Mixture: The microsomal preparation is added to a reaction buffer (e.g., Tris-HCl or HEPES) containing the substrate, 7-ethoxyresorufin.[21]

-

Initiation: The reaction is initiated by adding a source of reducing equivalents, typically an NADPH-generating system.[24]

-

Measurement: The increase in fluorescence due to resorufin production is monitored over time using a plate reader.

-

Quantification: The rate of reaction is calculated from a standard curve of known resorufin concentrations and is typically normalized to the total protein concentration in the sample.[22]

-

Conclusion and Implications

This compound is a potent inducer of cytochrome P450 enzymes, primarily CYP1A1 and CYP1B1, through the activation of the Aryl Hydrocarbon Receptor pathway.[2][16] Its induction potential is significant, though generally less potent than TCDD.[16] The quantitative data reveals that while the standardized TEF value is 0.1, specific experimental endpoints like mRNA induction may show a higher relative potency, a crucial consideration for risk assessment.[17][18]

For drug development professionals, the strong AhR-mediated induction by compounds like HxCDF underscores the importance of screening new chemical entities for CYP induction potential.[7][25] Unforeseen induction can accelerate the metabolism of co-administered drugs, leading to a loss of therapeutic efficacy.[6] The detailed protocols and workflows presented here provide a robust framework for conducting these critical in vitro assessments in accordance with regulatory expectations.[6][25]

References

- 1. This compound - OEHHA [oehha.ca.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Exposome-Explorer - 1,2,3,4,7,8-HxCDF (Compound) [exposome-explorer.iarc.fr]

- 4. Is CYP1A1 induction always related to AHR signaling pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of cytochrome P450 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP Induction Assay Services for Regulatory Submissions [lnhlifesciences.org]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Cytochrome P450 Induction Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. On the General Mechanism of Selective Induction of Cytochrome P450 Enzymes by Chemicals: Some Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Aryl Hydrocarbon Receptor Complex and the Control of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AhR-mediated Gene Expression in the Developing Mouse Telencephalon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lineage-dependent effects of aryl hydrocarbon receptor agonists contribute to liver tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of expression of aryl hydrocarbon receptor-dependent genes in human HepaRG cell line modified by shRNA and treated with β-naphthoflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. rais.ornl.gov [rais.ornl.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. CYP1A1 mRNA levels as a human exposure biomarker: use of quantitative polymerase chain reaction to measure CYP1A1 expression in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]

Methodological & Application

Application Note: Analysis of 1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF) by Gas Chromatography-Mass Spectrometry

Introduction

1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) is a specific congener of polychlorinated dibenzofurans (PCDFs), a class of persistent environmental pollutants. Like other 2,3,7,8-substituted dioxins and furans, 1,2,3,4,7,8-HxCDF is considered toxic and is monitored in various environmental and biological matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold-standard analytical technique for the identification and quantification of these compounds due to its high sensitivity and selectivity.

This document provides a detailed protocol for the analysis of 1,2,3,4,7,8-HxCDF using GC-MS, primarily based on methodologies outlined by the U.S. Environmental Protection Agency (EPA), such as Methods 23, 8290A, and 1613B. These methods are designed for high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), although modern triple quadrupole GC-MS/MS systems are also gaining acceptance as a viable alternative. The use of isotope dilution with ¹³C-labeled standards is mandatory for accurate quantification.

Experimental Protocols

The overall analytical workflow involves sample preparation (extraction and cleanup) followed by instrumental analysis.

Sample Preparation

Proper sample preparation is critical to remove interfering substances from the sample matrix and to concentrate the analyte of interest.

a. Isotope Dilution Internal Standard Fortification: Before any extraction, all samples (including quality control samples) are spiked with a known amount of ¹³C-labeled 1,2,3,4,7,8-HxCDF and other PCDF congeners. This internal standard serves to monitor and correct for losses of the native analyte throughout the entire preparation and analysis process.

b. Extraction: The choice of extraction method depends on the sample matrix.

-

Solid Samples (Soil, Sediment, Tissue, Fly Ash):

-

Soxhlet Extraction: A common and robust technique. The sample is typically mixed with a drying agent like anhydrous sodium sulfate and extracted with a suitable solvent (e.g., toluene) for 16-24 hours.

-

Pressurized Fluid Extraction (PFE): An automated and faster alternative to Soxhlet, using elevated temperatures and pressures to extract the analytes with a smaller volume of solvent.

-

-

Aqueous Samples (Water):

-

Liquid-Liquid Extraction (LLE): The water sample is extracted multiple times with an immiscible organic solvent like dichloromethane (DCM).

-

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a sorbent (e.g., C18, carbon) that retains the analytes. The analytes are then eluted with a small volume of an organic solvent.

-

c. Extract Cleanup: Crude extracts require extensive cleanup to remove co-extracted interferences that can compromise the GC-MS analysis. This is typically a multi-step process.

-

Acid-Base Washing: The organic extract is washed sequentially with concentrated sulfuric acid and a basic solution to remove acidic and basic interferences.

-

Column Chromatography: The extract is passed through a series of chromatography columns. A typical sequence includes:

-

Silica Gel Column: Often impregnated with sulfuric acid and/or potassium hydroxide to remove oxidizable compounds and polar interferences.

-

Alumina Column: Separates PCDFs from other contaminants like polychlorinated biphenyls (PCBs).

-

Activated Carbon Column: A highly effective step for isolating PCDFs from non-planar compounds. The PCDFs are strongly adsorbed to the carbon and are then selectively eluted.

-

d. Concentration: After cleanup, the extract is carefully concentrated to a small final volume (e.g., 20 µL) to enhance sensitivity. This is often achieved using a gentle stream of nitrogen (nitrogen blowdown). A recovery (cleanup) standard (e.g., ³⁷Cl₄-labeled 2,3,7,8-TCDD) is added just before the final concentration step to measure the efficiency of the cleanup process.

GC-MS Analysis

High-resolution gas chromatography is required to separate 1,2,3,4,7,8-HxCDF from other PCDF isomers.

a. Gas Chromatography (GC) Conditions:

-

Injector: Splitless injection is used to transfer the maximum amount of analyte onto the column for trace-level detection.

-

Primary Analytical Column: A long, non-polar capillary column, such as a 60 m DB-5 or equivalent, is recommended for initial analysis. This column provides good general separation of PCDF congeners.

-

Confirmation Column: Isomer specificity for all 2,3,7,8-substituted congeners often cannot be achieved on a single column. Therefore, any positive detections should be confirmed on a second column with a different stationary phase polarity (e.g., SP-2331 or DB-225).

-

Carrier Gas: Helium is used at a constant flow rate.

-

Oven Temperature Program: A precise temperature program is essential for chromatographic separation. A typical program starts at a low temperature, holds for a few minutes, and then ramps up to a final temperature.

b. Mass Spectrometry (MS) Conditions:

-

Instrumentation: High-Resolution Mass Spectrometry (HRMS) operating at a resolution of ≥10,000 is specified in EPA Method 1613B to ensure high selectivity and sensitivity. Alternatively, a modern Triple Quadrupole Mass Spectrometer (GC-MS/MS) operating in Selected Reaction Monitoring (SRM) mode can be used as an approved alternative.

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Acquisition Mode:

-

HRMS: Selected Ion Monitoring (SIM) is used to monitor the exact masses of the two most abundant ions in the molecular cluster for both the native and labeled HxCDF.

-

GC-MS/MS: Selected Reaction Monitoring (SRM) is used, monitoring specific precursor-to-product ion transitions for the native and labeled HxCDF.

-

Data Presentation

Quantitative data is summarized in the tables below.

Table 1: GC-MS Parameters for 1,2,3,4,7,8-HxCDF Analysis

| Parameter | Native (1,2,3,4,7,8-HxCDF) | ¹³C₁₂-Labeled (Internal Standard) |

| Molecular Formula | C₁₂H₂Cl₆O | ¹³C₁₂H₂Cl₆O |

| Molecular Weight | 374.9 g/mol | 386.9 g/mol |

| Primary Ion (Quantification) | m/z 373.8207 | m/z 385.8609 |

| Secondary Ion (Confirmation) | m/z 375.8178 | m/z 387.8579 |

| SRM Transition 1 (Quant) | Dependent on instrument optimization | Dependent on instrument optimization |

| SRM Transition 2 (Confirm) | Dependent on instrument optimization | Dependent on instrument optimization |

| Ion Abundance Ratio Criteria | Must be within ±15% of theoretical ratio | Must be within ±15% of theoretical ratio |

Note: Exact m/z values are for HRMS. SRM transitions for GC-MS/MS must be empirically determined.

Table 2: Typical Method Performance Characteristics (Based on EPA Method 1613B)

| Parameter | Matrix: Water | Matrix: Soil/Solid |

| Calibration Range | 10 - 2000 pg/L (ppq) | 1.0 - 200 ng/kg (ppt) |

| Method Detection Limit (MDL) | ~2-5 pg/L | ~0.1-0.5 ng/kg |

| Internal Standard Recovery | 25 - 150% | 25 - 150% |

Note: Performance characteristics are highly matrix-dependent and should be established by the individual laboratory.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the analysis of 1,2,3,4,7,8-HxCDF.

Logical Diagram for Isomer Confirmation

Caption: Logic for isomer-specific confirmation of HxCDF.

Application Notes and Protocols for the Analysis of 1,2,3,4,7,8-Hexachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of 1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF), a specific congener of polychlorinated dibenzofurans (PCDFs). The accurate analysis of this compound is critical due to its persistence, bioaccumulative nature, and toxicity.[1][2] The following protocols are based on established methodologies, such as U.S. EPA Method 1613B, and are applicable to various environmental and biological matrices.[3][4][5]

Introduction

This compound is a dioxin-like compound that can be found as a byproduct in the manufacturing of certain chemicals and during incineration processes.[2][6] Due to its potential health risks, sensitive and specific analytical methods are required for its detection and quantification in diverse sample types.[1] Sample preparation is a crucial step in the analytical workflow, aiming to extract the analyte from the sample matrix and remove interfering substances that could compromise the accuracy of the results.[5][7]

General Considerations for Sample Preparation

Prior to extraction, all samples should be spiked with a labeled internal standard solution containing isotopically labeled analogs of the target analytes to monitor procedural performance.[3][8] It is also essential to process a method blank with each batch of samples to check for laboratory contamination.[3] Glassware should be meticulously cleaned to avoid cross-contamination.[4]

Experimental Protocols

Protocol 1: Sample Preparation of Aqueous Samples (e.g., Water)

This protocol is adapted from U.S. EPA Method 1613 and is suitable for the extraction of 1,2,3,4,7,8-HxCDF from water samples.[3][9]

1. Sample Collection and Preservation:

-

Collect samples in amber glass containers.[4]

-

If residual chlorine is present, add 80 mg of sodium thiosulfate per liter of water.[4]

-

Adjust the sample pH to 7-9 with sulfuric acid if it is greater than 9.[4]

-

Store samples in the dark at 0-4°C until extraction.[4]

2. Extraction:

-

For samples without visible particles, perform a liquid-liquid extraction with methylene chloride in a separatory funnel.[3]

-

For samples containing visible particles, filter the sample through a glass-fiber filter. Extract the filtered water using liquid-liquid extraction and the filter paper using a suitable solid extraction method (e.g., Soxhlet).[3]

-

Alternatively, solid-phase extraction (SPE) can be employed for both types of aqueous samples.[3][10]

3. Extract Concentration and Cleanup:

-

Concentrate the extract for subsequent cleanup.[3]

-

Cleanup procedures may involve back-extraction with acid and/or base, followed by chromatography using adsorbents like silica gel, alumina, and activated carbon to remove interferences.[3]

Protocol 2: Sample Preparation of Solid Samples (e.g., Soil, Sediment, Sludge)

This protocol outlines the general procedure for extracting 1,2,3,4,7,8-HxCDF from solid matrices.

1. Sample Collection and Storage:

-

Collect samples in appropriate containers and store them in the dark at <4°C. For long-term storage, maintain at <-10°C.[4]

2. Extraction:

-

Prior to extraction, spike the sample with a labeled internal standard.

-

A common and robust method for solid matrices is Soxhlet extraction.[8]

3. Cleanup:

-

The crude extract typically requires extensive cleanup to remove co-extracted interfering compounds.[7]

-

A multi-step chromatographic cleanup is often employed, using a sequence of columns such as:

-

Elution with different solvent mixtures allows for the separation of the target analytes from interfering compounds like PCBs.[8][11]

Protocol 3: Sample Preparation of Biological Tissues (e.g., Fish, Adipose Tissue)

This protocol is based on U.S. EPA Method 1613 for the analysis of dioxins and furans in biological tissues.[3]

1. Sample Homogenization and Spiking:

-

Homogenize a representative portion of the tissue sample.

-

Spike a subsample with the labeled internal standard solution.[3]

2. Extraction:

-

Soxhlet Extraction: Mix the homogenized tissue with sodium sulfate, allow it to dry, and then extract with a mixture of methylene chloride and hexane (1:1) for 18-24 hours.[3]

-

HCl Digestion: Alternatively, digest the sample with hydrochloric acid before extraction.[3]

3. Lipid Removal and Cleanup:

-

After extraction, determine the lipid content of the extract.[3]

-

Add a 37Cl4-labeled 2,3,7,8-TCDD standard to monitor the cleanup efficiency.[3]

-

The cleanup process is critical for tissue samples due to the high lipid content and may include:

Data Presentation

The following tables summarize typical performance data for the analysis of polychlorinated dibenzofurans, including 1,2,3,4,7,8-HxCDF.

Table 1: Recovery of PCDDs and PCDFs using Different Extraction Methods

| Extraction Method | Matrix | Analyte Group | Average Recovery (%) | Coefficient of Variation (%) | Reference |

| Soxhlet Extraction | Meat | PCDDs | 110.7 | 8.4 | [12] |

| Soxhlet Extraction | Meat | PCDFs | 102.0 | 8.4 | [12] |

| Microwave Oven | Meat | PCDDs | 126.7 | 10.3 | [12] |

| Microwave Oven | Meat | PCDFs | 117.2 | 10.3 | [12] |

Table 2: Method Detection Limits (MDLs) for PCDD/Fs in Wastewater

| Extraction Method | Sample Volume | MDL Range (pg I-TEQ/L) | Reference |

| Solid-Phase Extraction (SPE) | 7 L | 0.001 - 0.25 | [10] |

| Liquid-Liquid Extraction (LLE) | 0.5 L | 0.015 - 4.1 | [10] |

Experimental Workflows

The following diagrams illustrate the general workflows for the sample preparation of 1,2,3,4,7,8-HxCDF in different matrices.

Caption: Workflow for aqueous sample preparation.

Caption: Workflow for solid sample preparation.

Caption: Workflow for biological tissue sample preparation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound (unlabeled) 50 µg/mL in nonane - Cambridge Isotope Laboratories, EF-964 [isotope.com]

- 3. well-labs.com [well-labs.com]

- 4. NEMI Method Summary - 1613B [nemi.gov]

- 5. agilent.com [agilent.com]

- 6. This compound - OEHHA [oehha.ca.gov]

- 7. epa.gov [epa.gov]

- 8. fms-inc.com [fms-inc.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. osti.gov [osti.gov]

Application Notes and Protocols for the Use of 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) in Toxicology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) is a polychlorinated dibenzofuran (PCDF), a class of persistent environmental pollutants.[1][2] These compounds are not produced intentionally but are byproducts of industrial processes such as PVC production, industrial bleaching, and incineration.[3][4] Due to their lipophilic nature and resistance to degradation, PCDFs bioaccumulate in the food chain and have been detected in human tissues, including blood serum and breast milk.[1][3][5] HxCDF is a potent toxicant that elicits a spectrum of adverse health effects, primarily through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[6][7] Understanding the toxicology of HxCDF is crucial for risk assessment and the development of potential therapeutic interventions.

These application notes provide an overview of the toxicological profile of HxCDF, relevant quantitative data, and detailed protocols for key in vitro and in vivo toxicological assays.

Toxicological Profile

Mechanism of Action:

The primary mechanism of HxCDF toxicity is mediated through its high-affinity binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6][7] Upon binding, the AhR-HxCDF complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[6][8]

Key target genes include those encoding for xenobiotic metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1) and CYP1B1, as well as the AhR repressor (AhRR), which is involved in a negative feedback loop.[1][8][9] The induction of these genes is a hallmark of exposure to HxCDF and other dioxin-like compounds. The sustained activation of the AhR pathway disrupts normal cellular processes, leading to a wide range of toxic effects.[6][10]

Toxic Effects:

Exposure to HxCDF has been associated with a variety of toxicological endpoints in both humans and laboratory animals, including:

-

Hepatotoxicity: Liver damage is a common finding, characterized by changes in liver weight and enzymatic activity.[11] HxCDF has also been shown to act as a tumor promoter in hepatocarcinogenesis models.[12]

-

Developmental and Reproductive Toxicity: In utero exposure to HxCDF can lead to teratogenic effects such as cleft palate and hydronephrosis in mice.[1]

-

Immunotoxicity: The immune system is a sensitive target, with evidence suggesting that HxCDF can impair immune function.[3][4]

-

Carcinogenicity: HxCDF is considered a potential human carcinogen, primarily through its tumor-promoting activity.[13]

-

Other Toxicities: Effects on the skin (chloracne), endocrine system, and nervous system have also been reported for dioxin-like compounds.[3][6]

Data Presentation

Table 1: In Vitro Potency of 1,2,3,4,7,8-HxCDF

| Assay | Cell Line/System | Endpoint | Potency Metric | Value | Reference |

| EROD Activity | Human Peripheral Blood Lymphocytes | CYP1A1 Activity | BMR20TCDD | 0.115-0.143 nM | [9] |

BMR20TCDD: Concentration that causes 20% of the maximum response of 2,3,7,8-Tetrachlorodibenzodioxin (TCDD)

Table 2: In Vivo Toxicity of 1,2,3,4,7,8-HxCDF in Animal Models

| Species | Strain | Route of Administration | Endpoint | Dose | Reference |

| Mouse | C57BL/6N | Oral | Teratogenicity (cleft palate, hydronephrosis) | 300, 600, and 1,000 µg/kg | [1] |

| Rat | - | Oral (following DENA initiation) | Hepatocarcinogenesis (tumor promotion) | 80 µ g/rat | [12] |

Table 3: Human Exposure Data for 1,2,3,4,7,8-HxCDF

| Study | Population | Matrix | Geometric Mean Concentration (pg/g lipid weight) | Detection Frequency |

| EWG/Commonweal | 34 individuals | Blood Serum | 2.25 | 17 of 34 |

| CDC Biomonitoring | 4821 individuals | Blood Serum | 2.78 | 1707 of 4821 |

Mandatory Visualizations

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 1,2,3,4,7,8-HxCDF.

Experimental Protocols

In Vitro Gene Expression Analysis in Human Peripheral Blood Lymphocytes (PBLs)

This protocol is adapted from studies on the induction of CYP1A1, CYP1B1, and AhRR by dioxin-like compounds in human lymphocytes.[2][9][14]

1. Isolation of Human PBLs: a. Collect whole blood from healthy, non-smoking donors in heparinized tubes. b. Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS). c. Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube. d. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. e. Carefully aspirate the upper layer containing plasma and platelets, and then collect the mononuclear cell layer (buffy coat). f. Wash the collected cells twice with PBS by centrifugation at 200 x g for 10 minutes. g. Resuspend the cell pellet in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2% phytohemagglutinin (PHA) for T-cell proliferation. h. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

2. Cell Culture and Treatment: a. Seed the PBLs at a density of 1 x 10^6 cells/mL in 24-well plates. b. Incubate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere to allow for mitogen stimulation. c. Prepare stock solutions of 1,2,3,4,7,8-HxCDF in a suitable solvent (e.g., DMSO). d. Treat the cells with a range of HxCDF concentrations (e.g., 0.01 nM to 10 nM) and a vehicle control (DMSO, final concentration <0.1%). e. Incubate the treated cells for a specified period (e.g., 24 hours) to allow for gene induction.

3. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR): a. Harvest the cells by centrifugation and wash with PBS. b. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). d. Synthesize cDNA from the isolated RNA using a reverse transcription kit. e. Perform qRT-PCR using gene-specific primers for CYP1A1, CYP1B1, AhRR, and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization. f. Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Caption: Experimental workflow for in vitro gene expression analysis in human PBLs.

In Vivo Teratogenicity Study in Mice

This protocol is a general guideline based on studies of dioxin-like compounds' teratogenic effects.[1][12][15]

1. Animals and Housing: a. Use a sensitive mouse strain, such as C57BL/6N. b. House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. c. Acclimatize the animals for at least one week before the experiment. d. Mate nulliparous females with males overnight and confirm pregnancy by the presence of a vaginal plug (gestational day 0).

2. Dosing: a. Prepare a dosing solution of 1,2,3,4,7,8-HxCDF in a suitable vehicle (e.g., corn oil). b. On a specific gestational day (e.g., GD 10 or 12), administer a single oral dose of HxCDF to pregnant dams by gavage. c. Include a vehicle control group receiving only the vehicle. d. Use multiple dose groups to establish a dose-response relationship (e.g., 300, 600, 1000 µg/kg).[1]

3. Observation and Sample Collection: a. Monitor the dams daily for clinical signs of toxicity and record body weights. b. On a late gestational day (e.g., GD 18), euthanize the dams by an approved method. c. Immediately perform a laparotomy and examine the uterine contents. d. Record the number of implantations, resorptions, and live and dead fetuses. e. Weigh and sex the individual fetuses. f. Examine the fetuses for external malformations. g. Fix a subset of fetuses for visceral examination (e.g., in Bouin's solution) and another subset for skeletal examination (e.g., in ethanol and stained with Alizarin Red S and Alcian Blue).

4. Data Analysis: a. Analyze fetal body weight, litter size, and resorption rates. b. Determine the incidence of specific malformations (e.g., cleft palate, hydronephrosis) for each dose group. c. Use appropriate statistical methods to compare the treated groups with the control group.

Caption: Workflow for an in vivo teratogenicity study in mice.

In Vivo Hepatocarcinogenesis Promotion Study in Rats

This protocol is based on a two-stage hepatocarcinogenesis model where HxCDF acts as a tumor promoter.[12]

1. Animals and Housing: a. Use male rats of a suitable strain (e.g., Sprague-Dawley or Wistar). b. House the animals under standard controlled conditions.

2. Initiation Phase: a. Administer a single intraperitoneal injection of a sub-carcinogenic dose of diethylnitrosamine (DENA) to initiate hepatocarcinogenesis.

3. Promotion Phase: a. Following a recovery period (e.g., 2 weeks), begin the administration of 1,2,3,4,7,8-HxCDF. b. The administration can be through various routes, such as oral gavage or intraperitoneal injection, at specified intervals and for a defined duration. For example, a total dose of 80 µ g/rat can be administered.[12] c. Include a control group that receives the vehicle for HxCDF after DENA initiation.